2,6-Dimethoxy-1-acetylmethylhydroquinone
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Overview
Description
2,6-Dimethoxy-1-acetylmethylhydroquinone is an organic compound with the molecular formula C11H14O5 It is a derivative of hydroquinone, characterized by the presence of two methoxy groups and an acetylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-1-acetylmethylhydroquinone typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethoxyphenol.
Acetylation: The phenol undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2,6-dimethoxyacetophenone.
Reduction: The acetophenone is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the acetylation and reduction steps.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxy-1-acetylmethylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be further reduced to form hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted hydroquinones depending on the reagents used.
Scientific Research Applications
2,6-Dimethoxy-1-acetylmethylhydroquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-1-acetylmethylhydroquinone involves its interaction with various molecular targets:
Antioxidant Activity: It acts as an antioxidant by donating electrons to neutralize free radicals.
Enzyme Inhibition: It can inhibit certain enzymes involved in oxidative stress pathways.
Cell Signaling: It may modulate cell signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
2,6-Dimethoxy-1,4-benzoquinone: Similar in structure but lacks the acetylmethyl group.
2,6-Dimethoxyphenol: Similar in structure but lacks the acetylmethyl and quinone groups.
Hydroquinone: Lacks the methoxy and acetylmethyl groups.
Properties
Molecular Formula |
C11H16O5 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(1,4-dihydroxy-2,6-dimethoxycyclohexa-2,4-dien-1-yl)propan-2-one |
InChI |
InChI=1S/C11H16O5/c1-7(12)6-11(14)9(15-2)4-8(13)5-10(11)16-3/h4-5,9,13-14H,6H2,1-3H3 |
InChI Key |
QWZDPMUDJDEJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(C(C=C(C=C1OC)O)OC)O |
Origin of Product |
United States |
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